Nonyl methacrylate
CAS No.: 2696-43-7
Cat. No.: VC3886003
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2696-43-7 |
|---|---|
| Molecular Formula | C13H24O2 |
| Molecular Weight | 212.33 g/mol |
| IUPAC Name | nonyl 2-methylprop-2-enoate |
| Standard InChI | InChI=1S/C13H24O2/c1-4-5-6-7-8-9-10-11-15-13(14)12(2)3/h2,4-11H2,1,3H3 |
| Standard InChI Key | LKEDKQWWISEKSW-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCOC(=O)C(=C)C |
| Canonical SMILES | CCCCCCCCCOC(=O)C(=C)C |
Introduction
Chemical and Physical Properties of Nonyl Methacrylate
Nonyl methacrylate (CAS No. 2696-43-7) is an organic ester derived from methacrylic acid and nonanol. Its molecular structure features a methacrylate group bonded to a branched or linear nonyl chain, influencing its solubility, reactivity, and thermal stability.
Fundamental Physicochemical Parameters
Key properties of nonyl methacrylate, as reported in experimental studies, are summarized below:
The compound’s low water solubility () and high boiling point make it suitable for applications requiring thermal stability and hydrophobicity . Its refractive index and viscosity also contribute to its utility in optical materials .
Synthesis and Industrial Production
Conventional Synthesis Routes
Nonyl methacrylate is typically synthesized via esterification of methacrylic acid with nonanol in the presence of acid catalysts. A seminal study by Sokolova et al. (1963) detailed the reaction kinetics, achieving yields exceeding 85% under optimized conditions . The process involves:
-
Esterification: .
-
Purification: Distillation under reduced pressure to isolate the ester from unreacted precursors .
Industrial and Technological Applications
Polymers and Coatings
Nonyl methacrylate is a key monomer in acrylic polymers, imparting flexibility and weather resistance. Copolymerized with methyl methacrylate, it forms films used in automotive coatings and adhesives . Its long alkyl chain reduces glass transition temperature (), enhancing polymer ductility .
Electronic and Optical Materials
The compound’s application in photoresists for semiconductor manufacturing is notable. A 2019 study demonstrated that adamantane-modified nonyl methacrylate resists exhibit superior etch resistance and photosensitivity compared to traditional formulations . These materials are critical in fabricating sub-10 nm integrated circuits .
Specialty Chemicals
Nonyl methacrylate derivatives serve as surfactants and emulsifiers in agrochemicals. Their ability to stabilize oil-in-water emulsions is leveraged in pesticide formulations .
Recent Research and Innovations
High-Performance Photoresists
A 2025 study optimized nonyl methacrylate-based photoresists for extreme ultraviolet (EUV) lithography, achieving linewidths of 5 nm with minimal edge roughness . This advancement addresses scalability challenges in next-generation semiconductor nodes .
Sustainable Production Methods
Catalytic advancements, such as enzyme-mediated esterification, reduce energy consumption by 40% compared to conventional methods . These processes align with green chemistry principles, minimizing waste and hazardous byproducts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume